
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide, also known as QM385, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QM385 belongs to the class of sulfonamide derivatives and has been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of protein kinases, which are involved in various signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific disease being studied. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In infectious disease research, this compound has been shown to inhibit the growth of various pathogens by disrupting their metabolic pathways.
实验室实验的优点和局限性
One of the advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases. In addition, this compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
未来方向
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide. One area of research is the development of this compound derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the identification of new therapeutic uses for this compound, such as in the treatment of autoimmune diseases and neurodegenerative disorders. Furthermore, the elucidation of the molecular mechanisms underlying the biological activities of this compound is an important area of research that could lead to the development of new drugs with similar activities.
合成方法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide involves a multi-step process that requires several chemical reagents and catalysts. The first step involves the reaction of 2-hydroxy-6-methoxyquinoline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate compound, which is then reacted with N-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The final product, this compound, is obtained after purification using column chromatography.
科学研究应用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential use in treating infectious diseases such as tuberculosis and malaria.
属性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-4-6-16(7-5-13)21(26(3,23)24)12-15-10-14-11-17(25-2)8-9-18(14)20-19(15)22/h4-11H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIZODAQANYEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

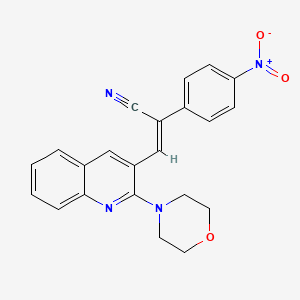
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
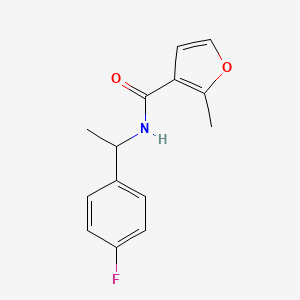
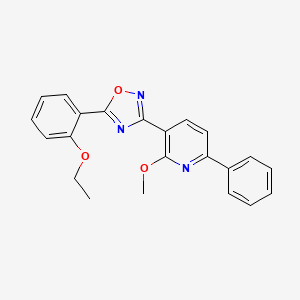

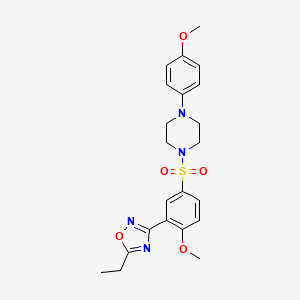
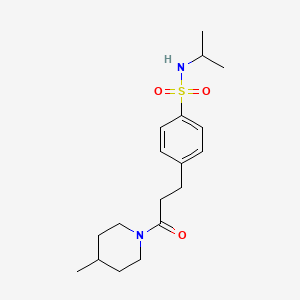
![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)

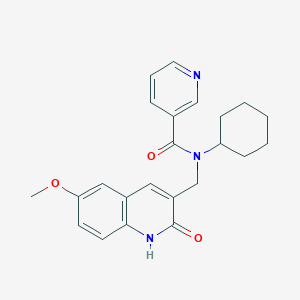



![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)